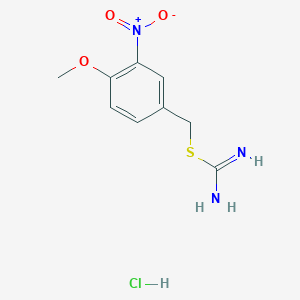
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride, also known as MNB-ITC, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. MNB-ITC has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying the mechanisms of various diseases.
Wirkmechanismus
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride exerts its inhibitory effect on PTPs by covalently modifying the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. The specific mechanism of action of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride varies depending on the PTP isoform being targeted.
Biochemical and physiological effects:
In addition to its role as a PTP inhibitor, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumor xenografts in mice. 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in lab experiments is its high potency and specificity for PTPs. This allows researchers to selectively target specific PTP isoforms and study their role in various diseases. However, one limitation of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is its potential toxicity, which can vary depending on the cell type and concentration used. Careful optimization of experimental conditions is necessary to minimize the risk of toxicity.
Zukünftige Richtungen
There are several potential future directions for the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in scientific research. One area of interest is the development of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride derivatives with improved potency and selectivity for specific PTP isoforms. Another area of interest is the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in combination with other drugs to enhance their therapeutic efficacy. Additionally, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride could be used to study the role of PTPs in other diseases such as neurodegenerative disorders and infectious diseases. Overall, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is a promising tool for studying the mechanisms of various diseases and developing new therapeutic strategies.
Synthesemethoden
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxy-3-nitrobenzyl chloride with potassium imidothiocarbamate hydrochloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been extensively used in scientific research to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. It has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling. This makes 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
(4-methoxy-3-nitrophenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S.ClH/c1-15-8-3-2-6(5-16-9(10)11)4-7(8)12(13)14;/h2-4H,5H2,1H3,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCWKHGRBORIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC(=N)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)